Aliskiren hydrochloride
Descripción general
Descripción
Aliskiren is a renin inhibitor . It works by blocking an enzyme in the body that is necessary to produce a substance that causes blood vessels to tighten . As a result, the blood vessels relax and this decreases the blood pressure . Aliskiren tablets are a prescription medicine used to treat high blood pressure (hypertension) in adults .
Synthesis Analysis
The synthesis of Aliskiren includes a highly stereocontrolled approach starting from a common "isopropyl chiron" . Highlights of the synthesis include a challenging RCM reaction to produce a nine-membered unsaturated lactone, a highly stereoselective catalytic Du Bois aziridination, and a regio- and diastereoselective aziridine ring-opening to a vicinal amino alcohol .
Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 . It is a monomethoxybenzene compound having a 3-methoxypropoxy group at the 2-position and a multi-substituted branched alkyl substituent at the 4-position .
Chemical Reactions Analysis
Aliskiren inhibits the activity of the enzyme renin at the onset of the conversion cascade within the renin–angiotensin system (RAS), eventually resulting in a decrease in blood pressure .
Physical And Chemical Properties Analysis
Aliskiren has a molecular weight of 551.8 g/mol . It is a monomethoxybenzene and a monocarboxylic acid amide .
Aplicaciones Científicas De Investigación
Treatment of Essential Hypertension
Specific Scientific Field
This application falls under the field of Cardiovascular Pharmacology .
Summary of the Application
Aliskiren hydrochloride is a newly developed drug whose role in lowering blood pressure (BP) has been recognized . It is used as a monotherapy for the treatment of essential hypertension .
Methods of Application or Experimental Procedures
An umbrella review of systematic reviews of interventional studies was conducted. The researchers searched PubMed, Embase, and Cochrane Library up to June 2019 .
Results or Outcomes
For essential hypertension patients, aliskiren showed a great superiority over placebo in BP reduction, BP response rate, and BP control rate . However, the effects of aliskiren in cardiovascular and renal outcomes were insignificant .
Management of Hypertension and Major Cardiovascular Outcomes
Specific Scientific Field
This application is in the field of Cardiovascular Medicine .
Summary of the Application
Aliskiren is used in the management of hypertension and major cardiovascular outcomes . It is the only Renin-Angiotensin-Aldosterone System (RAAS) agent that directly inhibits the activity of renin, thereby lowering plasma renin .
Methods of Application or Experimental Procedures
A systematic review and meta-analysis were conducted to assess the role of aliskiren in the management of hypertension and major cardiovascular outcomes .
Results or Outcomes
Adding aliskiren to current treatment with another RAAS inhibitor additionally reduced diastolic blood pressure (DBP) and systolic blood pressure (SBP) . However, adding aliskiren to current antihypertensive treatment did not alter the risk of total mortality, cardiovascular death, myocardial infarction, or stroke .
Treatment of Heart and Renal Diseases
Specific Scientific Field
This application falls under the field of Cardiology and Nephrology .
Summary of the Application
Aliskiren has been studied for its role in treating heart and renal diseases . However, the results are still controversial .
Methods of Application or Experimental Procedures
An umbrella review of systematic reviews of interventional studies was conducted .
Results or Outcomes
For heart failure patients, Aliskiren Monotherapy (AM) did not reduce B-type natriuretic peptide (BNP) levels or mortality rate, but it decreased N-terminal pro b-type natriuretic peptide (NT-proBNP) and plasma renin activity (PRA) levels, and increased plasma renin concentration (PRC) levels . For patients suffering from hypertension and diabetes and/or nephropathy or albuminuria at the same time, aliskiren produced no significant effects .
Management of Hypertension and Metabolic Syndrome
Specific Scientific Field
This application is in the field of Endocrinology and Cardiovascular Medicine .
Summary of the Application
Aliskiren has been studied for its role in the management of hypertension and metabolic syndrome .
Methods of Application or Experimental Procedures
A comparative study was conducted to assess the efficacy and safety of aliskiren and irbesartan in patients with hypertension and metabolic syndrome .
Results or Outcomes
Patients treated with aliskiren had their mean sitting blood pressure (BP) lowered significantly more than those treated with irbesartan . Aliskiren treatment led to a 60% decrease in PRA from baseline, whereas irbesartan increased PRA by 99% . Both aliskiren and irbesartan had similar effects on glucose and lipid profiles and on a panel of biomarkers of inflammation and cardiovascular risk .
Combination Therapy for Hypertension
Specific Scientific Field
This application falls under the field of Pharmacology and Cardiovascular Medicine .
Summary of the Application
Aliskiren has been studied for its role in combination therapy for hypertension . It has been found that aliskiren could provide more antihypertension efficacy when combined with other kinds of blood pressure medicines .
Methods of Application or Experimental Procedures
Several clinical trials and systematic reviews have assessed the antihypertension efficacy of aliskiren in combination with other blood pressure medicines .
Results or Outcomes
The results showed that aliskiren was effective in controlling blood pressure as monotherapy . Furthermore, researchers found that aliskiren could provide more antihypertension efficacy when combined with other kinds of blood pressure medicines .
Treatment of Metabolic Syndrome
Summary of the Application
Aliskiren has been studied for its role in the treatment of metabolic syndrome . Metabolic syndrome is a cluster of risk factors that increase the risk of cardiovascular morbidity and mortality, and is common in patients with hypertension .
Results or Outcomes
Patients treated with aliskiren had their mean sitting blood pressure (BP) lowered by 13.8/7.1mmHg after 12 weeks, significantly greater than the 5.8/2.8mmHg reduction observed in patients treated with irbesartan . A significantly greater proportion of patients treated with aliskiren achieved BP control to less than 135/85mmHg (29.2% vs 16.7% with irbesartan) . Both aliskiren and irbesartan had similar effects on glucose and lipid profiles and on a panel of biomarkers of inflammation and cardiovascular risk .
Safety And Hazards
Aliskiren may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; kidney problems–swelling, urinating less, feeling tired or short of breath; or high blood potassium–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement . Common side effects of aliskiren may include diarrhea .
Direcciones Futuras
Despite superior BP-reducing effect, aliskiren is not recommended as first-line treatment in hypertensive patients as it does not reduce mortality and major cardiovascular outcomes . Dual renin–angiotensin–aldosterone system inhibition with aliskiren should be avoided in diabetic patients, while the use of aliskiren monotherapy remains to be investigated .
Propiedades
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-NATPOTRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049045 | |
Record name | Aliskiren hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aliskiren hydrochloride | |
CAS RN |
173399-03-6 | |
Record name | Aliskiren hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aliskiren hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALISKIREN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.